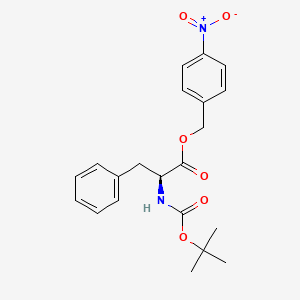

Boc-L-Phe-OBzl(4-NO2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol and nitration at the para position of the benzyl group. The process can be summarized as follows:

Protection of L-phenylalanine: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.

Esterification: Boc-L-phenylalanine is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-L-Phe-OBzl.

Industrial Production Methods

Industrial production of Boc-L-Phe-OBzl(4-NO2) follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-L-Phe-OBzl(4-NO2) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-L-phenylalanine and benzyl alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Boc-L-phenylalanine and benzyl alcohol.

Reduction: Boc-L-Phe-OBzl(4-amino).

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Boc-L-Phe-OBzl(4-NO2) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a protected amino acid derivative in the stepwise synthesis of peptides.

Drug Development: Serves as a building block for the synthesis of peptide-based drugs and inhibitors.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.

Protein Engineering: Employed in the modification of proteins to study structure-function relationships.

Wirkmechanismus

The mechanism of action of Boc-L-Phe-OBzl(4-NO2) primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The nitro group can be reduced or substituted to introduce additional functional groups, enabling the synthesis of diverse peptide analogues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-Phe-OBzl: Similar to Boc-L-Phe-OBzl(4-NO2) but without the nitro group.

Boc-L-Phe-OH: The free acid form of Boc-L-phenylalanine.

Boc-L-Phe-OMe: The methyl ester form of Boc-L-phenylalanine.

Uniqueness

Boc-L-Phe-OBzl(4-NO2) is unique due to the presence of the nitro group, which allows for additional chemical modifications and functionalization. This makes it a versatile building block in peptide synthesis and drug development .

Biologische Aktivität

Boc-L-Phe-OBzl(4-NO2), a derivative of phenylalanine, is notable for its potential biological activities, particularly in drug development and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the benzyl moiety, which may influence its pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of Boc-L-Phe-OBzl(4-NO2) can be represented as follows:

This compound exhibits unique electronic properties due to the nitro group, which is known to enhance its reactivity and potential interactions with biological targets.

1. Anticancer Properties

Research indicates that compounds with nitro substitutions can exhibit anticancer activity. The electron-withdrawing nature of the nitro group may contribute to increased interactions with cellular targets involved in cancer progression. Specifically, studies have suggested that Boc-L-Phe-OBzl(4-NO2) could inhibit certain enzymes that are crucial for tumor growth and metastasis.

2. Enzyme Inhibition

Boc-L-Phe-OBzl(4-NO2) has been investigated for its ability to inhibit serine proteases, which play significant roles in various physiological processes, including digestion and immune response. The incorporation of this compound into peptidomimetics has shown promise in enhancing inhibitory activity against these enzymes, making it a candidate for therapeutic applications in conditions where serine protease activity is dysregulated.

Synthesis Methods

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves several key steps:

- Protection of the amino group : The amino group of phenylalanine is protected using a Boc group.

- Nitration : The benzyl moiety undergoes nitration at the para position to introduce the nitro group.

- Deprotection : If necessary, the Boc protecting group can be removed to yield the free amino acid.

1. Inhibition Studies

A study conducted by researchers focused on the synthesis of peptidomimetics incorporating Boc-L-Phe-OBzl(4-NO2). These compounds were tested for their inhibitory effects on serine proteases. Results indicated a significant increase in inhibition compared to unmodified peptides, suggesting that the nitro substitution enhances binding affinity through electronic effects .

2. Anticancer Activity Evaluation

Another investigation assessed the anticancer properties of Boc-L-Phe-OBzl(4-NO2) using various cancer cell lines. The results demonstrated that this compound reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Summary Table

| Compound Name | Modifications | Biological Activity |

|---|---|---|

| Boc-L-Phe | None | Standard amino acid |

| Boc-L-Phe-OBzl(4-NO2) | Nitro at position 4 | Potential anticancer properties |

| Boc-L-Phe(3-OBzl) | Benzyloxy at position 3 | Increased lipophilicity |

| Fmoc-L-Phe(2-F) | Fluoro at position 2 | Enhanced biological activity |

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICRZNRSUBKLHO-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.